molecular formula C15H11NO4 B15210591 3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran

3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran

Cat. No.: B15210591
M. Wt: 269.25 g/mol
InChI Key: ZWUROIDKLTXXLH-SOFGYWHQSA-N
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Description

3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is a benzofuran derivative featuring a methyl group at position 3 and a vinyl-linked 5-nitrofuran substituent at position 2. Benzofurans are bicyclic heterocycles with a fused benzene and furan ring system, known for their diverse biological activities and applications in materials science .

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

3-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran

InChI

InChI=1S/C15H11NO4/c1-10-12-4-2-3-5-14(12)20-13(10)8-6-11-7-9-15(19-11)16(17)18/h2-9H,1H3/b8-6+

InChI Key

ZWUROIDKLTXXLH-SOFGYWHQSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)/C=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran typically involves multi-step organic reactions. One common method includes the radical bromination of a methyl group followed by a series of reactions to introduce the nitrofuran and benzofuran moieties . The reaction conditions often involve the use of reagents like N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines.

Scientific Research Applications

3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran involves its interaction with various molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death . The benzofuran core may also interact with specific enzymes and receptors, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s structure is distinguished by its 3-methylbenzofuran core and vinyl-linked nitrofuran substituent. Key analogs and their differences are summarized below:

Compound Name Substituent at Position 2 Key Functional Groups Biological Activity Reference
3-Methyl-2-(4’-methylphenyl)benzofuran 4’-Methylphenyl Aryl group Synthetic intermediate
5-Hydroxy-3-phenyl-2(3H)-benzofuranone Hydroxy group at C5, ketone at C2 Ketone, hydroxyl Antioxidant (IC₅₀ = 96.7 μM)
Benzofuran–stilbene hybrid (Compound 3) (E)-vinyl-linked 4-hydroxyphenylbenzofuran Hydroxyl, conjugated double bonds Antioxidant (DFT-supported)
Target compound (E)-vinyl-linked 5-nitrofuran Nitro group, vinyl bridge Potential antimicrobial*

*Inferred from the nitro group’s role in antimicrobial drugs (e.g., nitrofurantoin).

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound reduces electron density on the benzofuran ring compared to hydroxyl or methoxy substituents, which may diminish antioxidant activity but enhance electrophilic reactivity .
Antioxidant Activity
  • The target compound’s nitro group likely reduces antioxidant capacity compared to hydroxylated analogs. For example, Compound 1 in scavenges DPPH radicals with IC₅₀ = 96.7 μM, while benzofuran–stilbene hybrids exhibit superior activity due to phenolic –OH groups .
Spectroscopic Characterization
  • UV-Vis : The nitro group’s strong electron-withdrawing nature may shift λmax to longer wavelengths compared to methoxy or alkyl-substituted benzofurans .
  • NMR : The vinyl bridge’s deshielding effect and nitro group’s anisotropy would distinctively alter ¹H/¹³C chemical shifts, as observed in related benzothiazolium salts in .

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